molecular formula C5H7NO2S B12902178 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one CAS No. 6966-56-9

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

Cat. No.: B12902178
CAS No.: 6966-56-9
M. Wt: 145.18 g/mol
InChI Key: PJVKNCAANNBLTL-UHFFFAOYSA-N
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Description

3-Ethyl-2-thioxooxazolidin-5-one is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-thioxooxazolidin-5-one typically involves the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then cyclized with chloroacetic acid under basic conditions to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 3-Ethyl-2-thioxooxazolidin-5-one may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-thioxooxazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-2-thioxooxazolidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-thioxooxazolidin-5-one involves its interaction with specific molecular targets and pathways:

Biological Activity

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thioxo group and an ethyl substituent on the oxazolidinone ring. This unique structure contributes to its biological activity. The compound is represented as follows:

C6H9NOS\text{C}_6\text{H}_9\text{NOS}

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit in bacteria, similar to other oxazolidinones like linezolid . Additionally, it may induce apoptosis in cancer cells through increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The mechanism involves blocking the formation of the initiation complex in protein synthesis, which is critical for bacterial growth .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)17.66Induces apoptosis via ROS and mitochondrial pathways
HeLa (cervical cancer)31.10G1 phase arrest and caspase activation
MGC-803 (gastric cancer)<10Induces apoptosis in a dose-dependent manner

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various oxazolidinone derivatives on MCF-7 and HeLa cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through intrinsic mitochondrial pathways. The study highlighted that these compounds could serve as potential candidates for further clinical investigation due to their selective toxicity towards cancer cells compared to non-tumorigenic cells .

Study 2: Antimicrobial Evaluation

Another research focused on the antimicrobial efficacy of oxazolidinone derivatives against Gram-positive bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the oxazolidinone structure could enhance their effectiveness against resistant bacterial strains .

Properties

CAS No.

6966-56-9

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-5-one

InChI

InChI=1S/C5H7NO2S/c1-2-6-3-4(7)8-5(6)9/h2-3H2,1H3

InChI Key

PJVKNCAANNBLTL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)OC1=S

Origin of Product

United States

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